molecular formula C32H41N5O5 B570672 beta-Ergocryptinine CAS No. 19467-61-9

beta-Ergocryptinine

Cat. No. B570672
CAS RN: 19467-61-9
M. Wt: 575.71
InChI Key: YYWXOXLDOMRDHW-NKIAMHPASA-N
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Description

Beta-Ergocryptinine is a natural product found in Festuca rubra and Claviceps purpurea . It is an ergopeptine and one of the ergoline alkaloids . It is isolated from ergot or fermentation broth and it serves as starting material for the production of bromocriptine .


Synthesis Analysis

The biosynthetic pathways to ergocryptine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP). DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus .


Molecular Structure Analysis

Beta-Ergocryptinine has a molecular formula of C32H41N5O5 and a molecular weight of 575.7 g/mol . Two isomers of ergocryptine exist, α-ergocryptine and β-ergocryptine. The beta differs from the alpha form only in the position of a single methyl group, which is a consequence of the biosynthesis in which the proteinogenic amino acid leucine is replaced by isoleucine .


Chemical Reactions Analysis

The α- and β- epimers of ergocryptinine, and the pair β-ergocryptine and ergocristine are not always separated, although with LC-MS/MS detection ergocryptine and ergocristine can be distinguished by their different masses .


Physical And Chemical Properties Analysis

Beta-Ergocryptinine has a molecular weight of 575.7 g/mol .

Scientific Research Applications

  • Estrogen Receptor Gene Structure and Expression : Enmark et al. (1997) explored the genomic structure and chromosomal localization of the human estrogen receptor beta gene, revealing its expression in multiple tissues, including the testis and ovarian granulosa cells. This could be relevant for understanding the effects of ergot alkaloids like beta-Ergocryptinine on estrogen receptors (Enmark et al., 1997).

  • Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Exercise Performance : Wilson et al. (2008) reviewed the effects of the leucine metabolite HMB, an ergogenic aid, on exercise performance and muscle hypertrophy. Although not directly about beta-Ergocryptinine, this research provides context for ergogenic applications of ergot alkaloids (Wilson et al., 2008).

  • Ergot Alkaloids in Food : Klug et al. (1988) developed a method for routine analysis of ergot alkaloids in cereal products, including beta-Ergocryptinine. This is significant for food safety and understanding the contamination routes of ergot alkaloids (Klug et al., 1988).

  • Interaction of Chemicals with Estrogen Receptor Beta : Kuiper et al. (1998) investigated the estrogenic activity of various chemicals, including phytoestrogens, with estrogen receptor beta. This study can be insightful for understanding how ergot alkaloids like beta-Ergocryptinine might interact with estrogen receptors (Kuiper et al., 1998).

  • Estrogen Receptor Beta in the Mouse Brain : Mitra et al. (2003) detailed the distribution of ER beta in the adult ovariectomized mouse brain, offering insights into how ergot alkaloids might interact with estrogen receptors in the brain (Mitra et al., 2003).

  • Epimerization of Ergopeptine Alkaloids : Smith and Shappell (2002) studied the epimerization of ergopeptine alkaloids in various solvents, which is crucial for understanding the stability and activity of compounds like beta-Ergocryptinine (Smith & Shappell, 2002).

Safety And Hazards

It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There is ongoing research on monitoring data of 12 ergot alkaloids (EAs) in cereal and cereal-derived products . This could potentially lead to new regulatory challenges and advancements in the understanding of beta-Ergocryptinine.

properties

IUPAC Name

(6aR,9S)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)/t18-,20-,24+,25-,27-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWXOXLDOMRDHW-NKIAMHPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Ergocryptinine

CAS RN

19467-61-9
Record name beta-Ergocryptinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019467619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-ERGOCRYPTININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/142T1S7N8V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
JE Cherewyk, BR Blakley, AN Al-Dissi - Mycotoxin Research, 2023 - Springer
Ergot alkaloids are secondary metabolites that are produced by fungi and contaminate cereal crops and grasses. The ergot alkaloids produced by Claviceps purpurea are the most …
Number of citations: 3 link.springer.com

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